molecular formula C10H6N4O4S B1195322 Pyrimidine, 2-((2,4-dinitrophenyl)thio)- CAS No. 66474-53-1

Pyrimidine, 2-((2,4-dinitrophenyl)thio)-

Cat. No.: B1195322
CAS No.: 66474-53-1
M. Wt: 278.25 g/mol
InChI Key: UDWLPPBHVNQRBL-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-[(2,4-dinitrophenyl)sulfanyl]pyrimidine typically involves the reaction of 2,4-dinitrophenyl sulfide with pyrimidine derivatives under specific conditions. One common method includes the use of copper-mediated arylsulfanylation reactions . The reaction conditions often involve the use of copper catalysts and appropriate solvents to facilitate the formation of the desired product. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

2-[(2,4-Dinitrophenyl)sulfanyl]pyrimidine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . Substitution reactions often involve nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used, but they typically include modified pyrimidine derivatives with altered functional groups.

Scientific Research Applications

2-[(2,4-Dinitrophenyl)sulfanyl]pyrimidine has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules . . Additionally, it is used in the development of new materials with unique properties for industrial applications.

Mechanism of Action

The mechanism of action of 2-[(2,4-dinitrophenyl)sulfanyl]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation . The pathways involved in its mechanism of action depend on the specific biological context in which it is used.

Comparison with Similar Compounds

2-[(2,4-Dinitrophenyl)sulfanyl]pyrimidine can be compared with other similar compounds, such as 2-[(2,4-dinitrophenyl)thio]-4,6-dimethylpyrimidine and 2-[(2,4-dinitrophenyl)thio]-5-methylpyrimidine. These compounds share similar structural features but differ in their functional groups and specific applications. The uniqueness of 2-[(2,4-dinitrophenyl)sulfanyl]pyrimidine lies in its specific combination of the dinitrophenyl and pyrimidine moieties, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-(2,4-dinitrophenyl)sulfanylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N4O4S/c15-13(16)7-2-3-9(8(6-7)14(17)18)19-10-11-4-1-5-12-10/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDWLPPBHVNQRBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)SC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30216692
Record name 2,4-Dinitropyrimidinyl-2-thiophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30216692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66474-53-1
Record name 2,4-Dinitropyrimidinyl-2-thiophenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066474531
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MLS000757063
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=302584
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,4-Dinitropyrimidinyl-2-thiophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30216692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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